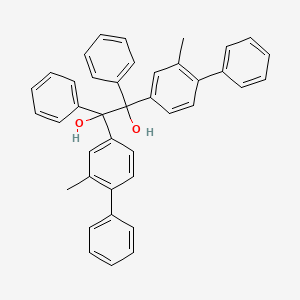
(4,6-Diamino-1,3,5-triazin-2-yl)methanethiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4,6-Diamino-1,3,5-triazin-2-yl)methanethiol is a chemical compound with the molecular formula C4H7N5S It is a derivative of triazine, a heterocyclic compound that contains three nitrogen atoms in a six-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4,6-Diamino-1,3,5-triazin-2-yl)methanethiol typically involves multiple steps. One common method includes the reduction of 2,4-dinitro-6-tert-butyl-1,3,5-triazine to obtain 2,4,6-tri-tert-butyl-1,3,5-triazine. This intermediate is then reacted with triaminoguanidine to produce the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar routes as laboratory methods, with optimizations for yield, purity, and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
(4,6-Diamino-1,3,5-triazin-2-yl)methanethiol can undergo various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can lead to the formation of disulfides, while substitution reactions can yield various substituted triazine derivatives.
Aplicaciones Científicas De Investigación
(4,6-Diamino-1,3,5-triazin-2-yl)methanethiol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex molecules.
Medicine: It is being investigated for its potential use in drug development, particularly in the treatment of cancer and other diseases.
Mecanismo De Acción
The mechanism of action of (4,6-Diamino-1,3,5-triazin-2-yl)methanethiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to enzyme inhibition or activation. Additionally, the triazine ring can interact with nucleic acids, affecting DNA and RNA synthesis.
Comparación Con Compuestos Similares
Similar Compounds
(4,6-Diamino-1,3,5-triazin-2-yl)guanidine: This compound is structurally similar and shares some chemical properties.
2,4-Diamino-6-mercaptomethyl-1,3,5-triazine: Another related compound with similar reactivity.
Uniqueness
(4,6-Diamino-1,3,5-triazin-2-yl)methanethiol is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions.
Propiedades
Número CAS |
4951-45-5 |
|---|---|
Fórmula molecular |
C4H7N5S |
Peso molecular |
157.20 g/mol |
Nombre IUPAC |
(4,6-diamino-1,3,5-triazin-2-yl)methanethiol |
InChI |
InChI=1S/C4H7N5S/c5-3-7-2(1-10)8-4(6)9-3/h10H,1H2,(H4,5,6,7,8,9) |
Clave InChI |
WEFQSJXRBMAWOI-UHFFFAOYSA-N |
SMILES canónico |
C(C1=NC(=NC(=N1)N)N)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


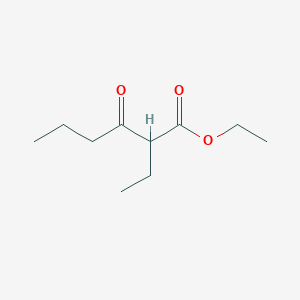
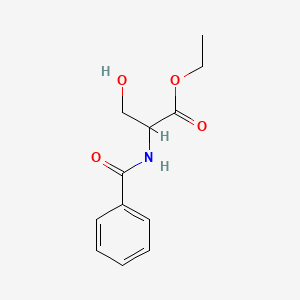
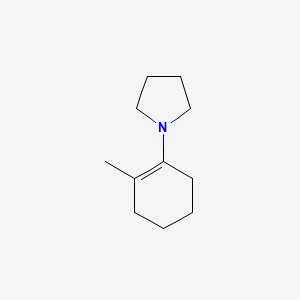
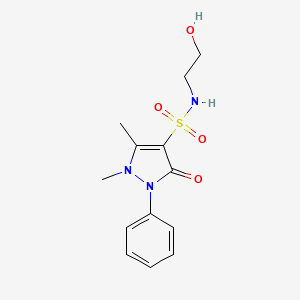
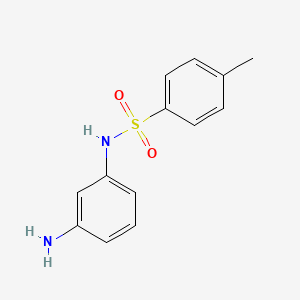
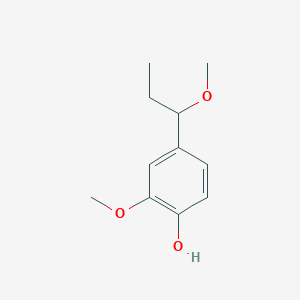

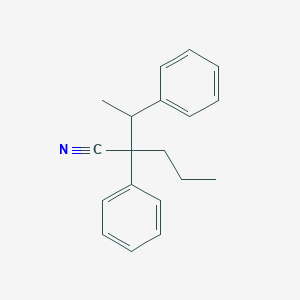


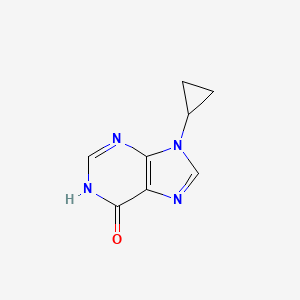
![1,1'-[Peroxybis(carbonyloxyethane-2,1-diyloxy)]dibutane](/img/structure/B14734826.png)
![5-Methyl-4-[(4-nitrophenyl)methylideneamino]-2-propan-2-ylphenol](/img/structure/B14734832.png)
